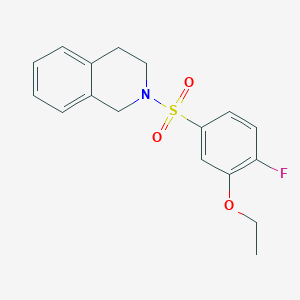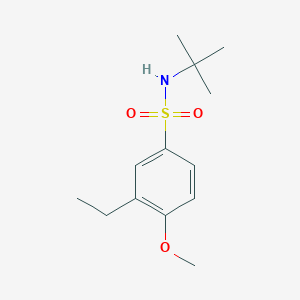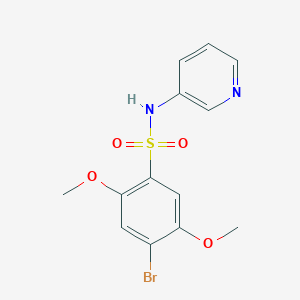
4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide” is a chemical compound with the molecular formula C13H13BrN2O4S . It is a substituted pyridine, which is an important structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in various studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of “4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide” involves a pyridine ring substituted with a benzenesulfonamide group . In the crystal structure of a similar compound, molecules are linked via pairs of N-H⋯N hydrogen bonds, leading to the formation of inversion dimers .Chemical Reactions Analysis
While specific chemical reactions involving “4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide” are not mentioned in the search results, substituted pyridines are known to undergo various chemical reactions. For instance, they can be synthesized via ring cleavage methodology reactions .Direcciones Futuras
The future directions for the study of “4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . The development of robust methods for the selective introduction of multiple functional groups to pyridine is an area of ongoing research .
Propiedades
IUPAC Name |
4-bromo-2,5-dimethoxy-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S/c1-19-11-7-13(12(20-2)6-10(11)14)21(17,18)16-9-4-3-5-15-8-9/h3-8,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFJADGTMJOMLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

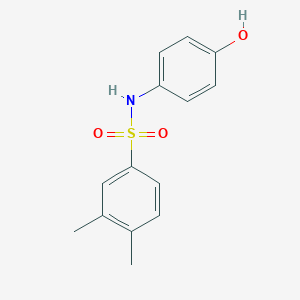

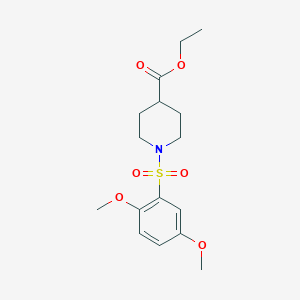

![Ethyl 1-[(4-ethoxynaphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B344689.png)
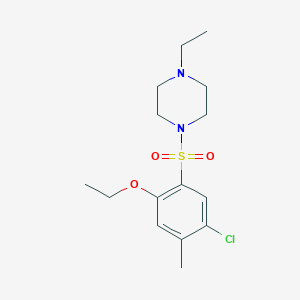
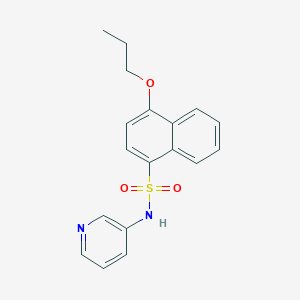
![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B344694.png)

![[(4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B344697.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344702.png)
![4-[(4-Ethoxy-3-methylphenyl)sulfonyl]morpholine](/img/structure/B344710.png)
